molecular formula C20H14ClFN2O3S B11549164 N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B11549164
M. Wt: 416.9 g/mol
InChI Key: CWKFHUMISABQGB-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl, sulfanyl, nitrophenyl, and fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the sulfanyl group through a substitution reaction. The final step involves the acylation of the intermediate compound with 2-(4-fluorophenyl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in various fields due to its complex structure.

Properties

Molecular Formula

C20H14ClFN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14ClFN2O3S/c21-14-3-7-18(8-4-14)28-19-11-16(10-17(12-19)24(26)27)23-20(25)9-13-1-5-15(22)6-2-13/h1-8,10-12H,9H2,(H,23,25)

InChI Key

CWKFHUMISABQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])F

Origin of Product

United States

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